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Compound of Interest

Compound Name: p-Aminosalicylic acid hydrazide

Cat. No.: B045826 Get Quote

This technical guide provides a detailed overview of the spectroscopic analysis of p-
aminosalicylic acid hydrazide (4-amino-2-hydroxybenzohydrazide), a compound of interest in

pharmaceutical research. Due to the limited availability of published experimental spectra for

this specific molecule, this document focuses on predicted spectroscopic characteristics based

on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-

aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering

a foundational understanding for the characterization of p-aminosalicylic acid hydrazide.

Molecular Structure
p-Aminosalicylic acid hydrazide (Molecular Formula: C₇H₉N₃O₂) is a derivative of salicylic

acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group,

and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of

aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a

characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the

crystal structure of this compound.[4][5]

Spectroscopic Analysis
The following sections detail the expected and comparative data for ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analysis of p-aminosalicylic acid hydrazide.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of p-aminosalicylic acid hydrazide is expected to show distinct

signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups.

The exact chemical shifts will be influenced by the solvent used. Based on the structure and

data from analogous compounds, the following table summarizes the predicted and

comparative ¹H NMR data.

Functional Group

p-Aminosalicylic Acid

Hydrazide

(Predicted, in

DMSO-d₆)

4-

Aminobenzohydrazid

e (Experimental, in

DMSO-d₆)[6]

p-Aminosalicylic Acid

(Experimental, in

DMSO-d₆)[7]

Aromatic CH (ortho to

-C=O)
~ 7.5 - 7.7 ppm (d) 7.56 ppm (d) 7.46 ppm (d)

Aromatic CH (ortho to

-OH)
~ 6.1 - 6.3 ppm (d) N/A 6.12 ppm (dd)

Aromatic CH (meta to

-C=O)
~ 6.0 - 6.2 ppm (s) 6.54 ppm (d) 6.01 ppm (d)

-NH₂ (Amine)
~ 5.6 - 5.8 ppm (s,

broad)
5.59 ppm (s) ~5.9 ppm (s, broad)

-NH-NH₂ (Hydrazide)

~ 4.3 - 4.5 ppm (s,

broad, NH₂) and ~9.3

- 9.5 ppm (s, broad,

NH)

4.32 ppm (s, NH₂) and

9.30 ppm (s, NH)
N/A

-OH (Hydroxyl)
~ 10.0 - 12.0 ppm (s,

broad)
N/A

~11.0 - 12.0 ppm (s,

broad)

-COOH (Carboxylic

Acid)
N/A N/A

~11.0 - 12.0 ppm (s,

broad)

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and

can vary based on experimental conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b045826?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_5351-17-7_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_65-49-6_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key difference in the predicted spectrum of p-aminosalicylic acid hydrazide compared to

4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct

splitting pattern of the aromatic protons due to the different substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The predicted chemical shifts for p-aminosalicylic acid hydrazide are based on standard

values for substituted benzene rings.

Carbon Atom
p-Aminosalicylic Acid

Hydrazide (Predicted)

p-Aminosalicylic Acid

(Experimental)[8]

C=O (Carbonyl) ~ 165 - 170 ppm ~ 172 ppm

C-OH (Aromatic) ~ 160 - 165 ppm ~ 161 ppm

C-NH₂ (Aromatic) ~ 150 - 155 ppm ~ 152 ppm

C-C=O (Aromatic) ~ 110 - 115 ppm ~ 112 ppm

Aromatic CH ~ 105 - 130 ppm ~ 108, 118, 131 ppm

Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. The characteristic

vibrational frequencies are summarized below.
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Functional Group Vibrational Mode

p-Aminosalicylic Acid

Hydrazide (Predicted

Wavenumber, cm⁻¹)

4-

Aminobenzohydrazid

e (Experimental

Wavenumber, cm⁻¹)

[6]

O-H (Hydroxyl) Stretching 3200 - 3600 (broad) N/A

N-H (Amine &

Hydrazide)
Stretching

3100 - 3500 (multiple

bands)
~3200 - 3400

C=O (Amide I) Stretching 1640 - 1680 ~1650

N-H (Amide II) Bending 1580 - 1620 ~1600

C=C (Aromatic) Stretching 1450 - 1600 ~1500 - 1600

C-O (Hydroxyl) Stretching 1200 - 1300 N/A

C-N (Amine) Stretching 1250 - 1350 ~1300

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For p-aminosalicylic acid hydrazide, the molecular ion peak [M]⁺ should be

observed at m/z 167.17.[2]

Method Expected Observations
Comparative Data for 4-

Aminobenzohydrazide[6]

Electron Ionization (EI-MS)

Molecular Ion: m/z = 167Key

Fragments:- Loss of NH₂NH₂

(m/z = 135)- Loss of C=O (m/z

= 139)- Fragments

corresponding to the

substituted aromatic ring.

Molecular Ion: m/z = 151Base

Peak: m/z = 120 (loss of

NHNH₂)Other Fragments: m/z

= 92, 65

Electrospray Ionization (ESI-

MS)

Protonated Molecule [M+H]⁺:

m/z = 168

Protonated Molecule [M+H]⁺:

m/z = 152
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of p-aminosalicylic
acid hydrazide. These should be adapted based on the specific instrumentation and

experimental goals.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of p-aminosalicylic acid hydrazide in approximately

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully

dissolved.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Integrate the signals and determine the chemical shifts relative to a reference standard

(e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A higher number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to

a fine powder and press it into a transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation:

EI-MS: A direct insertion probe can be used for solid samples.

ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.

Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment

it to obtain structural information.

Visualizations
The following diagrams illustrate the experimental workflow and a key structural comparison.
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Caption: Experimental workflow for the spectroscopic analysis of p-aminosalicylic acid
hydrazide.

p-Aminosalicylic Acid Hydrazide

4-Aminobenzohydrazide (Isomer)

Structure with 2-OH group

Structure without 2-OH group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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